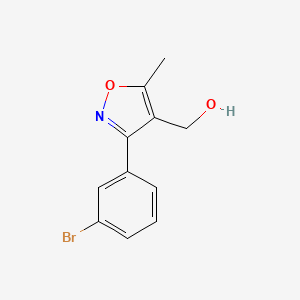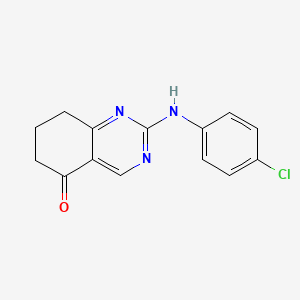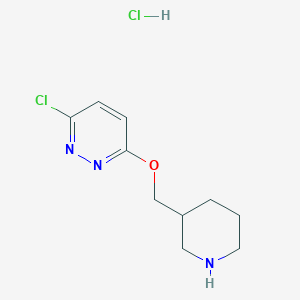![molecular formula C17H17NO2 B11852438 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline CAS No. 98237-23-1](/img/structure/B11852438.png)
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety fused with a tetrahydroisoquinoline structure, making it a versatile candidate for various chemical reactions and biological activities.
准备方法
The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Alkylation: The benzo[d][1,3]dioxole moiety is then alkylated using appropriate alkylating agents to introduce the desired substituents.
Cyclization: The alkylated product undergoes cyclization with isoquinoline derivatives under acidic or basic conditions to form the tetrahydroisoquinoline structure.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反应分析
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the compound into its reduced forms.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd-C), and nucleophiles (e.g., alkyl halides).
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities, including antitumor and antimicrobial properties, making it a candidate for drug development.
Medicine: Research has shown its potential in developing therapeutic agents for treating cancer and infectious diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and disrupting cell cycle progression. The compound may also inhibit key enzymes involved in cell proliferation, leading to reduced tumor growth.
相似化合物的比较
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline can be compared with other similar compounds such as:
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methylhydrazine: This compound shares the benzo[d][1,3]dioxole moiety but differs in its hydrazine substitution, leading to different reactivity and applications.
1-(Benzo[d][1,3]dioxol-5-yl)-3-N-fused heteroaryl indoles: These compounds exhibit similar structural motifs but are fused with indole rings, which may enhance their anticancer properties.
The uniqueness of this compound lies in its specific combination of the benzo[d][1,3]dioxole and tetrahydroisoquinoline structures, providing a distinct set of chemical and biological properties.
属性
CAS 编号 |
98237-23-1 |
|---|---|
分子式 |
C17H17NO2 |
分子量 |
267.32 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline |
InChI |
InChI=1S/C17H17NO2/c1-2-4-14-13(3-1)7-8-18-15(14)9-12-5-6-16-17(10-12)20-11-19-16/h5-8,10H,1-4,9,11H2 |
InChI 键 |
LOCUZPUCTRTGLS-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C=CN=C2CC3=CC4=C(C=C3)OCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9-Methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B11852381.png)







![4-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11852424.png)


![1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11852440.png)
